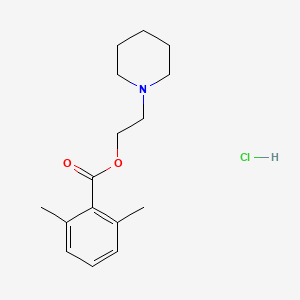
2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by its benzothiazolium core, which is substituted with a diphenylethenyl group and an ethyl group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-(2,2-diphenylethenyl)benzothiazole with ethyl iodide under specific conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Aqueous sodium hydroxide or potassium cyanide in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted products where the iodide ion is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes for dye-sensitized solar cells.
Wirkmechanismus
The mechanism of action of 2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, such as proteins and nucleic acids, leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of dye-sensitized solar cells, the compound acts as a photosensitizer, absorbing light and generating excited states that facilitate electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene (DPEA): A compound with similar structural features but different electronic properties.
2-(2,2-Diphenylethenyl)benzothiazole: A precursor in the synthesis of the target compound with similar reactivity.
Uniqueness
2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide stands out due to its unique combination of structural features, which confer distinct electronic and photophysical properties
Eigenschaften
| 90328-29-3 | |
Molekularformel |
C23H20INS |
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
2-(2,2-diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C23H20NS.HI/c1-2-24-21-15-9-10-16-22(21)25-23(24)17-20(18-11-5-3-6-12-18)19-13-7-4-8-14-19;/h3-17H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZTLNRYBAZWMSEL-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=C(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)


